molecular formula C6H11BrO B11913013 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)

Cat. No.: B11913013
M. Wt: 179.05 g/mol
InChI Key: SCKDGUKOGUEZBC-AATRIKPKSA-N
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Description

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-pentene followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of bromine or a bromine-containing reagent and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine to the double bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-penten-1-one, 5-bromo-4-methyl-.

    Reduction: Formation of 4-penten-1-ol, 4-methyl-.

    Substitution: Formation of 4-penten-1-amine, 5-bromo-4-methyl- or 4-penten-1-thiol, 5-bromo-4-methyl-.

Scientific Research Applications

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the structure allows for potential reactions with reactive species, contributing to its reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol, 4-methyl-: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromo-2-methyl-1-pentene:

Uniqueness

4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(E)-5-bromo-4-methylpent-4-en-1-ol

InChI

InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8/h5,8H,2-4H2,1H3/b6-5+

InChI Key

SCKDGUKOGUEZBC-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\Br)/CCCO

Canonical SMILES

CC(=CBr)CCCO

Origin of Product

United States

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